2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
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Overview
Description
2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole and thiophene moieties. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or heterocycles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-BROMOTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
- 2-(5-METHYLTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical properties. Comparing it with similar compounds can help identify its distinct features and potential advantages in various applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-15-6-5-14(24-15)13-9-11(10-3-1-2-4-12(10)20-13)16(22)21-17-19-7-8-23-17/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESQSTWHSDSQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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